Comparative Aspartimide Formation Propensity: Fmoc-Asp-OBzl vs. Fmoc-Asp(OtBu)-OH and Others
Aspartimide formation is a major side reaction in Fmoc-SPPS. The propensity for this reaction is directly influenced by the β-carboxyl protecting group. A systematic comparison using model peptides ranks the tendency for aspartimide formation as follows: ODie > OMpe > OtBu > O-1-adamantyl, trityl-based > OBzl, OAll, and O-phenacyl [1]. This class-level inference shows that Fmoc-Asp-OBzl and Fmoc-Asp-OAll are among the most susceptible to this side reaction, whereas the OtBu derivative offers moderate protection. The 2-phenylisopropyl (OPp) derivative is reported to be far less prone to base-catalyzed aspartimide formation than the OAll, OBzl, or ODmab esters, with stability close to that of the OtBu ester .
| Evidence Dimension | Relative propensity for base-catalyzed aspartimide formation in Fmoc-SPPS |
|---|---|
| Target Compound Data | Ranked as a group with 'higher' propensity alongside OAll and O-phenacyl |
| Comparator Or Baseline | ODie > OMpe > OtBu > O-1-adamantyl, trityl-based > OBzl, OAll, O-phenacyl |
| Quantified Difference | The OBzl group is among the most susceptible of the commonly used protecting groups. |
| Conditions | Model peptide studies under standard Fmoc-SPPS conditions with piperidine deprotection. |
Why This Matters
Understanding the relative risk of aspartimide formation is critical for selecting the appropriate building block for a given peptide sequence to maximize yield and purity.
- [1] Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. View Source
